molecular formula C14H17BrO2S B13627589 4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane

4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane

Cat. No.: B13627589
M. Wt: 329.25 g/mol
InChI Key: RHTDODBJAFZPIG-UHFFFAOYSA-N
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Description

4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane is a sulfur-containing heterocyclic compound featuring an oxane (tetrahydropyran) core linked via a sulfanyl group to a substituted phenyl ring. The phenyl moiety is substituted with a bromine atom at the 5-position and a cyclopropoxy group at the 2-position. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis likely involves thiol-ether coupling strategies, similar to related sulfanyl oxane derivatives .

Properties

Molecular Formula

C14H17BrO2S

Molecular Weight

329.25 g/mol

IUPAC Name

4-(5-bromo-2-cyclopropyloxyphenyl)sulfanyloxane

InChI

InChI=1S/C14H17BrO2S/c15-10-1-4-13(17-11-2-3-11)14(9-10)18-12-5-7-16-8-6-12/h1,4,9,11-12H,2-3,5-8H2

InChI Key

RHTDODBJAFZPIG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)Br)SC3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane typically involves the following steps:

    Cyclopropoxylation: The attachment of a cyclopropoxy group to the brominated phenyl ring.

    Sulfanylation: The addition of a sulfanyl group to the cyclopropoxyphenyl intermediate.

    Oxane Formation: The final step involves the formation of the oxane ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced sulfur-containing compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane involves its interaction with specific molecular targets and pathways. The brominated phenyl ring and sulfanyl group may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are limited, but it is believed to modulate specific biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfanyl Oxane Derivatives

Compound Name Molecular Formula Substituent on Phenyl Ring Key Functional Groups Notable Properties/Applications
4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane C₁₄H₁₇BrO₂S 5-Bromo, 2-cyclopropoxy Sulfanyl, oxane, cyclopropoxy Potential intermediate in drug synthesis
4-[(4-Methylphenyl)sulfanyl]oxane C₁₂H₁₆O₂S 4-Methyl Sulfanyl, oxane Synthesized via nucleophilic substitution; characterized by NMR/HRMS
4-[(2-Bromoethyl)sulfanyl]oxane C₇H₁₃BrOS 2-Bromoethyl Sulfanyl, oxane, bromoethyl Structural simplicity; used in CCS studies
Dis(4-[(5-Bromo-2-chlorophenyl)methyl]phenol) C₁₉H₁₄Br₂Cl₂O₂ 5-Bromo, 2-chloro Phenol, benzyl Impurity in EMPA synthesis; high purity (99.3%)

Key Observations :

Substituent Electronic Effects: The bromine atom in this compound enhances electrophilic reactivity compared to non-halogenated analogues like 4-[(4-Methylphenyl)sulfanyl]oxane. Bromine’s electron-withdrawing nature may influence solubility and stability, as seen in related brominated impurities (e.g., IMP1 in EMPA synthesis) . This contrasts with the less strained benzyl or cyclohexyl substituents in cytotoxic Pt/Pd complexes, where bulkier groups (e.g., cyclohexyl) enhance activity .

Sulfanyl Linkage :

  • The sulfanyl (-S-) group serves as a flexible linker, enabling conjugation between the oxane and aromatic moieties. This group is prone to oxidation, forming sulfoxides or sulfones, which could alter pharmacokinetic properties. Similar sulfanyl pyrazoles in Pt(II) complexes exhibit enhanced cytotoxicity, suggesting the sulfanyl group’s role in modulating bioactivity .

Oxane Core :

  • The tetrahydropyran ring contributes to conformational rigidity and improved metabolic stability compared to linear ethers. Analogues like 2-[2-(3-bromopropoxy)ethoxy]oxane (from patent literature) highlight the oxane ring’s utility in prodrug design .

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